6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a flavonoid-glycoside derivative characterized by a chromen-4-one core linked to a substituted phenyl group (2-ethyl-4-hydroxyphenyl) and a polyhydroxyoxane carboxylic acid moiety. It was first identified in the plant 肺形草 (Lung-Shaped Grass) using HPLC-LTQ-Orbitrap-MS/MS, where it was classified among 92 phytochemicals, including flavonoids, terpenoids, and organic acids . Its structural complexity, particularly the ethyl group on the phenyl ring and the carboxylic acid on the oxane, distinguishes it from simpler flavonoid glycosides like quercetin-3-O-glucoside.
Properties
IUPAC Name |
6-[2-(2-ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-2-9-5-10(24)3-4-12(9)15-8-14(26)17-13(25)6-11(7-16(17)33-15)32-23-20(29)18(27)19(28)21(34-23)22(30)31/h3-8,18-21,23-25,27-29H,2H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIIWPJQUZEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the chromen-4-one core: This can be achieved through a series of condensation reactions involving appropriate aldehydes and ketones.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the aromatic rings.
Glycosylation: The attachment of the trihydroxyoxane-2-carboxylic acid moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the chromen-4-one core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and glycosidic linkage. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations :
The carboxylic acid on the oxane ring increases water solubility compared to methyl ester derivatives (e.g., compounds in ) .
Biological Implications :
- Compounds with 3,4-dihydroxyphenyl groups (catechol) exhibit stronger radical scavenging activity due to electron-donating hydroxyls .
- The ethyl-substituted phenyl in the target compound may confer unique steric effects, influencing enzyme-binding specificity (e.g., reduced PLpro inhibition compared to dihydroxyphenyl analogs in ) .
Glycosidic Linkage :
- The oxane-carboxylic acid linkage differentiates it from common O-glucuronides or O-glucosides, possibly altering metabolic stability and bioavailability .
Research Findings and Pharmacological Potential
- Antiviral Activity : Molecular docking studies suggest that chromen-4-one derivatives with dihydroxyphenyl groups (e.g., ) inhibit SARS-CoV-2 proteases, but the target compound’s ethyl group may reduce this effect due to steric hindrance .
- Antioxidant Capacity : The 5-hydroxy and 4-oxo groups on the chromen core enable metal chelation and free radical neutralization, though less potent than catechol-containing analogs .
- Natural Source Relevance : The compound’s presence in 肺形草 aligns with traditional uses of related plants for respiratory and inflammatory conditions, warranting further in vivo studies .
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